molecular formula C11H13NO3 B2805626 Methyl 2-(dimethylamino)-5-formylbenzoate CAS No. 666857-71-2

Methyl 2-(dimethylamino)-5-formylbenzoate

Cat. No.: B2805626
CAS No.: 666857-71-2
M. Wt: 207.229
InChI Key: SWDNYMOZHXCCGW-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-5-formylbenzoate is an organic compound with a complex structure that includes a dimethylamino group and a formyl group attached to a benzoate ester

Properties

IUPAC Name

methyl 2-(dimethylamino)-5-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(2)10-5-4-8(7-13)6-9(10)11(14)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNYMOZHXCCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-5-formylbenzoate typically involves the reaction of 2-(dimethylamino)benzoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the ester with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-5-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Methyl 2-(dimethylamino)-5-carboxybenzoate.

    Reduction: Methyl 2-(dimethylamino)-5-hydroxymethylbenzoate.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Methyl 2-(dimethylamino)-5-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-5-formylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the formyl group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(dimethylamino)benzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl 2-(dimethylamino)-5-methylbenzoate: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.

    Methyl 2-(dimethylamino)-5-nitrobenzoate: Contains a nitro group, which significantly changes its electronic properties and reactivity.

Uniqueness

Methyl 2-(dimethylamino)-5-formylbenzoate is unique due to the presence of both the dimethylamino and formyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Biological Activity

Methyl 2-(dimethylamino)-5-formylbenzoate is a compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a formyl group and a dimethylamino substituent. This structure is crucial for its biological activity, influencing how it interacts with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines revealed that this compound induced apoptosis in cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

A notable study utilized the MTT assay to evaluate cell viability and found that:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The results indicate a promising potential for this compound as an anticancer agent, warranting further exploration in vivo.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in cell proliferation and survival, particularly those associated with cancer progression. Additionally, its interaction with microbial membranes may disrupt cellular integrity, leading to cell death in bacteria.

Case Studies

  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotic therapy.
  • Cancer Treatment : An experimental study on mice bearing tumors demonstrated that administration of this compound resulted in reduced tumor size and prolonged survival compared to control groups.

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